molecular formula C10H6N4OS B2453305 2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline CAS No. 866136-87-0

2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline

Cat. No.: B2453305
CAS No.: 866136-87-0
M. Wt: 230.25
InChI Key: HJOKZIVYUAZRIJ-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core linked to a thiadiazole ring via an oxygen atom.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline” is not provided in the search results, quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and antimicrobial effects .

Future Directions

Quinoxaline and its derivatives have drawn significant attention in various fields due to their versatile biological and chemical properties . They have potential applications in the development of antiviral, anticancer, and antimicrobial agents . Therefore, it is anticipated that “2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline” and similar compounds will continue to be a subject of extensive research in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with thiadiazole intermediates. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with a thiadiazole compound in the presence of a base . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines and thiadiazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline is unique due to its combined structural features of both quinoxaline and thiadiazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-quinoxalin-2-yloxythiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4OS/c1-2-4-8-7(3-1)11-5-9(13-8)15-10-6-12-14-16-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOKZIVYUAZRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CN=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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